molecular formula C20H15N3O4 B2821307 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 1209710-39-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2821307
CAS RN: 1209710-39-3
M. Wt: 361.357
InChI Key: ZVLFMJGLZGFBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of cell division, and its overexpression has been linked to the development and progression of various types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Neuroprotective and Alzheimer's Disease Treatment

A study developed a series of compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have shown to decrease phosphorylation and aggregation of tau proteins, and possess neuroprotective activity. This suggests potential for treatment of Alzheimer's disease by ameliorating impaired learning and memory and crossing the blood-brain barrier after oral administration (Lee et al., 2018).

Antimicrobial and Antioxidant Activities

Another area of application involves the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which demonstrated promising antimicrobial activity against various microorganisms and prominent radical scavenging and ferrous ion chelating activity. This highlights the compound's potential as a biologically active molecule with antimicrobial and antioxidant properties (Sindhe et al., 2016).

Cancer Treatment

In the field of oncology, cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed, exhibiting excellent enzyme potency and cellular potency. These compounds, including 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), have advanced to human phase I clinical trials, indicating their potential for cancer treatment due to their potency against PARP-1 and PARP-2 enzymes (Penning et al., 2009).

Antibacterial Agents

Research into novel 5-((aryl)methyl)-3-(1H-indol-2-yl)isoxazole and 5-((3-chlorophenoxy)methyl)-3-(1-((1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole compounds led to the discovery of potent antibacterial agents. These studies aimed to address the need for antiobesity drugs by targeting the neuropeptide Y Y1 receptor, suggesting a new avenue for the development of therapeutic agents with antibacterial properties (Prashanthi et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These cells are targeted due to their abnormal growth and proliferation characteristics, which contribute to the progression of cancer.

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or unnecessary cells. By inducing apoptosis, this compound can effectively reduce the number of cancer cells and slow down the progression of the disease.

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation and apoptosis . In particular, it disrupts the normal progression of the cell cycle, causing cells to accumulate in the S phase, where DNA replication occurs. This disruption prevents cancer cells from dividing and proliferating. Additionally, the compound triggers the apoptosis pathway, leading to the death of cancer cells.

Result of Action

The result of the compound’s action is a reduction in the number of cancer cells due to cell cycle arrest and induced apoptosis . This leads to a decrease in tumor size and potentially slows the progression of the disease.

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-20(16-7-12-3-1-2-4-15(12)22-16)21-10-14-9-18(27-23-14)13-5-6-17-19(8-13)26-11-25-17/h1-9,22H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFMJGLZGFBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.